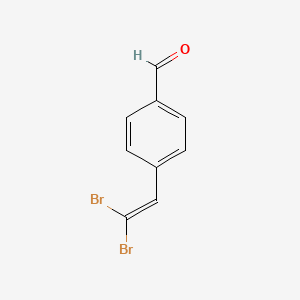

4-(2,2-Dibromovinyl)benzaldehyde

Description

4-(2,2-Dibromovinyl)benzaldehyde is a halogenated aromatic aldehyde characterized by a dibromovinyl substituent at the para position of the benzaldehyde core. This compound is primarily utilized in synthetic chemistry as an intermediate for liquid-crystalline materials, particularly in the preparation of fluorinated pincer complexes. Its synthesis involves the reaction of substituted benzaldehydes with triphenylphosphine and tetrabromomethane in dichloromethane, followed by purification using petroleum ether/ethyl acetate or CH₂Cl₂ as eluents . The dibromovinyl group enhances electronic conjugation and steric bulk, making it valuable in mesomorphic and photophysical applications.

Properties

Molecular Formula |

C9H6Br2O |

|---|---|

Molecular Weight |

289.95 g/mol |

IUPAC Name |

4-(2,2-dibromoethenyl)benzaldehyde |

InChI |

InChI=1S/C9H6Br2O/c10-9(11)5-7-1-3-8(6-12)4-2-7/h1-6H |

InChI Key |

FAXHCCNMGHHQFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=C(Br)Br)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

4-(Bromomethyl)benzaldehyde

- Structure : Benzaldehyde with a bromomethyl (-CH₂Br) substituent at the para position.

- Key Differences : Lacks the conjugated dibromovinyl group, reducing electronic delocalization.

- Applications : Used in pharmaceutical and polymer synthesis.

4-[4′-(N,N-Diethylamino)styryl]benzaldehyde (DEASB)

- Structure: Features a diethylamino-substituted styryl group, forming a D-π-A (donor-π-acceptor) system.

- Key Differences : Exhibits solvatochromic behavior and large Stokes shifts (~150 nm in PMMA matrices), unlike the dibromovinyl derivative.

- Applications : Used in fluorescent dyes for optical materials; photophysical properties align with the Lippert equation in solid matrices .

4-Chloro-1-cinnamyloxy-2-(2,2-dibromovinyl)benzene

- Structure : Combines a dibromovinyl group with chloro and cinnamyloxy substituents.

- Key Differences : Increased steric hindrance and altered reactivity due to the cinnamyloxy group.

- Synthesis : Requires multi-step protocols involving bromoalkyne intermediates and column chromatography, highlighting comparative synthetic complexity .

4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde

- Structure : Dialdehyde with ethoxy linkers between benzaldehyde units.

- Key Differences : Flexible linker enables macrocyclic compound synthesis via condensation with polyamines.

- Crystallography : Displays a "w"-shaped conformation with CH-π interactions, unlike the rigid dibromovinyl derivative .

Physicochemical and Application-Based Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.